molecular formula C24H21N3OS B6096774 4-(4-PHENYLPIPERAZINE-1-CARBONYL)-2-(THIOPHEN-2-YL)QUINOLINE

4-(4-PHENYLPIPERAZINE-1-CARBONYL)-2-(THIOPHEN-2-YL)QUINOLINE

Cat. No.: B6096774
M. Wt: 399.5 g/mol
InChI Key: ZFTOGIMGOSTJPX-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazine-1-carbonyl)-2-(thiophen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a thiophene ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylpiperazine-1-carbonyl)-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group can be attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazine-1-carbonyl)-2-(thiophen-2-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and thiophene derivatives.

Scientific Research Applications

4-(4-Phenylpiperazine-1-carbonyl)-2-(thiophen-2-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of 4-(4-phenylpiperazine-1-carbonyl)-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazine-1-carbonyl)-2-phenylquinoline: Similar structure but lacks the thiophene ring.

    4-(4-Methylpiperazine-1-carbonyl)-2-(thiophen-2-yl)quinoline: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

Uniqueness

4-(4-Phenylpiperazine-1-carbonyl)-2-(thiophen-2-yl)quinoline is unique due to the combination of the quinoline core, thiophene ring, and phenylpiperazine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(27-14-12-26(13-15-27)18-7-2-1-3-8-18)20-17-22(23-11-6-16-29-23)25-21-10-5-4-9-19(20)21/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTOGIMGOSTJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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